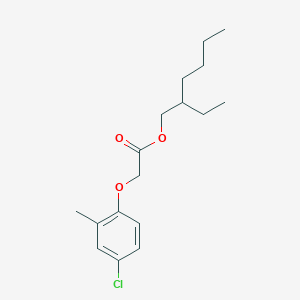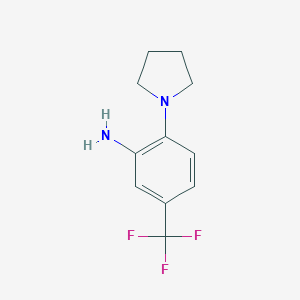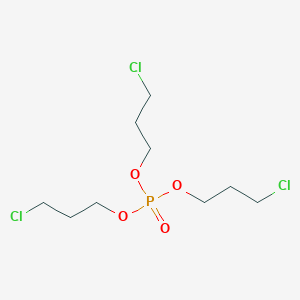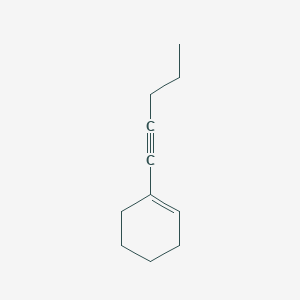
1-Pent-1-ynylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pent-1-ynylcyclohexene is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is an unsaturated cyclic hydrocarbon that contains a triple bond between the first carbon and the fifth carbon atoms of the pentyl chain. This unique structure gives it distinct properties that make it useful in various fields of study.
Mécanisme D'action
The mechanism of action of 1-Pent-1-ynylcyclohexene is not well understood, but it is thought to act as a reactive intermediate in various chemical reactions. Its triple bond makes it highly reactive and prone to undergo addition reactions with other compounds. This property makes it useful in organic synthesis and drug discovery.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 1-Pent-1-ynylcyclohexene. However, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Pent-1-ynylcyclohexene in lab experiments is its high reactivity, which makes it useful in organic synthesis and drug discovery. However, its highly reactive nature also makes it difficult to handle and store, and it may pose safety risks in the lab.
List of
Orientations Futures
1. Further studies on the mechanism of action of 1-Pent-1-ynylcyclohexene.
2. Development of new materials and coatings using 1-Pent-1-ynylcyclohexene.
3. Synthesis of natural products and pharmaceuticals using 1-Pent-1-ynylcyclohexene.
4. Investigation of the potential use of 1-Pent-1-ynylcyclohexene as an antimicrobial agent.
5. Development of new synthetic methods for the production of 1-Pent-1-ynylcyclohexene.
6. Exploration of the potential use of 1-Pent-1-ynylcyclohexene in other fields of study, such as catalysis and materials science.
Méthodes De Synthèse
The synthesis of 1-Pent-1-ynylcyclohexene can be achieved through various methods, including the use of Grignard reagents, alkyne metathesis reactions, and palladium-catalyzed coupling reactions. One popular method involves the reaction of cyclohexene with 1-pentyne in the presence of a palladium catalyst. This process yields high yields of 1-Pent-1-ynylcyclohexene and is relatively simple to carry out.
Applications De Recherche Scientifique
1-Pent-1-ynylcyclohexene has been used in various scientific research applications, including the study of organic synthesis, materials science, and drug discovery. Its unique structure and properties make it useful in the development of new materials, such as polymers and coatings. It has also been used in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
139911-58-3 |
|---|---|
Nom du produit |
1-Pent-1-ynylcyclohexene |
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1-pent-1-ynylcyclohexene |
InChI |
InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-4,6-7,10H2,1H3 |
Clé InChI |
NHKXITMCGOBDAF-UHFFFAOYSA-N |
SMILES |
CCCC#CC1=CCCCC1 |
SMILES canonique |
CCCC#CC1=CCCCC1 |
Synonymes |
Cyclohexene, 1-(1-pentynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



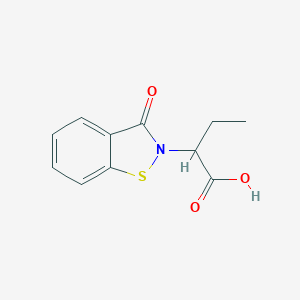
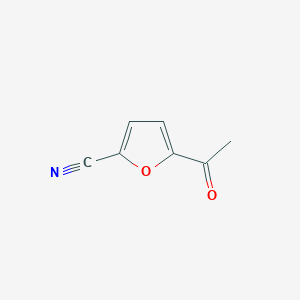
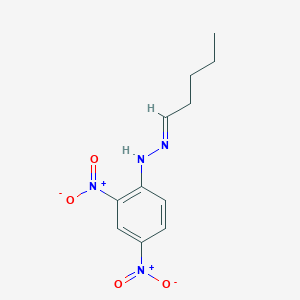
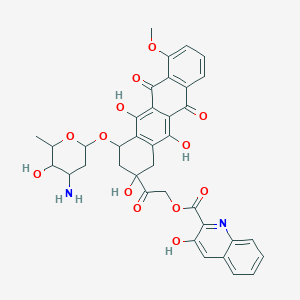
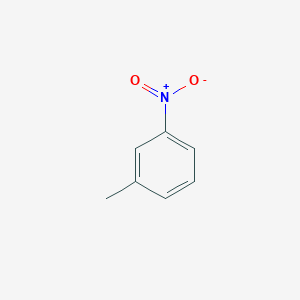
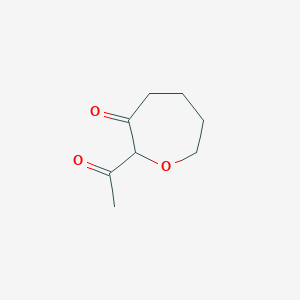
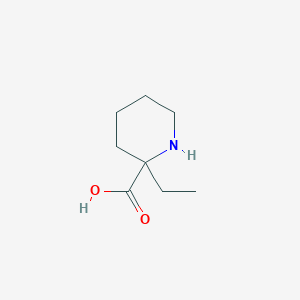
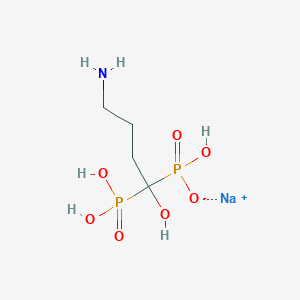
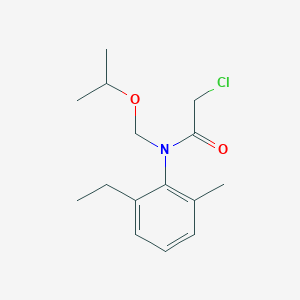
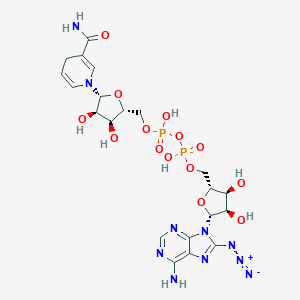
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
